Structural Topology Divergence: Meta-Phenyl Linker vs. Direct N-Sulfonamide Connectivity
The target compound features a meta-substituted phenyl ring as a spacer between the quinazolinone core and the 4-acetylbenzenesulfonamide group. The closest characterized analogs in the literature, such as the 4-substituted-N-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide series (Farag et al., 2015), lack this spacer, with the sulfonamide directly attached to the quinazolinone N3 position. This topological difference—a 3-bond vs. 5-bond separation between core and sulfonamide sulfur—creates a distinct pharmacophoric geometry [1]. While the target compound has no reported IC50 data, the direct N-linked analogs show COX-2 IC50 values ranging from 5 to 6.86 μM. The phenyl spacer in the target compound is expected to alter both potency and selectivity profiles, though quantitative data remain unreported [2].
| Evidence Dimension | Pharmacophore topology (linker atom count between quinazolinone core and sulfonamide sulfur) |
|---|---|
| Target Compound Data | 5-bond separation (meta-phenyl linker); receptor binding data not reported |
| Comparator Or Baseline | Direct N-linked analogs: 3-bond separation; COX-2 IC50 = 5 μM (compound IIIb), 6.86 μM (compound Vb) |
| Quantified Difference | Linker length difference: +2 bonds; pharmacological activity difference: not yet quantified |
| Conditions | Structural comparison based on published synthetic routes and single-crystal/spektroscopic characterization (Farag et al., 2015); COX-2 inhibition measured via fluorometric assay |
Why This Matters
This topological difference means the target compound cannot be used as a drop-in replacement for direct N-linked analogs in SAR studies, and vice versa; procurement must match the exact scaffold required for the experimental hypothesis.
- [1] Farag, D. B., Farag, N. A., Esmat, A., Abuelezz, S. A., Ibrahim, E. A.-S., & Abou El Ella, D. A. (2015). Synthesis, 3D pharmacophore, QSAR and docking studies of novel quinazoline derivatives with nitric oxide release moiety as preferential COX-2 inhibitors. MedChemComm, 6(2), 283-296. View Source
- [2] PubChem Compound Summary. CID 16803196. 4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
